4-(2-benzyl-1H-imidazol-5-yl)piperidine
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Overview
Description
4-(2-Benzyl-1H-imidazol-5-yl)piperidine is a compound that features a piperidine ring substituted with a benzyl-imidazole moiety. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules and their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-benzyl-1H-imidazol-5-yl)piperidine typically involves the formation of the imidazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazole ring can be synthesized by reacting glyoxal, formaldehyde, and ammonia or primary amines . The benzyl group is then introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-Benzyl-1H-imidazol-5-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Scientific Research Applications
4-(2-Benzyl-1H-imidazol-5-yl)piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-benzyl-1H-imidazol-5-yl)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, which is crucial in many biological processes. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure.
Benzimidazole: Contains a fused benzene ring, offering different biological properties.
Piperidine: The core structure without the imidazole substitution.
Uniqueness
4-(2-Benzyl-1H-imidazol-5-yl)piperidine is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the imidazole and piperidine rings allows for versatile interactions in chemical reactions and biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
4-(2-benzyl-1H-imidazol-5-yl)piperidine |
InChI |
InChI=1S/C15H19N3/c1-2-4-12(5-3-1)10-15-17-11-14(18-15)13-6-8-16-9-7-13/h1-5,11,13,16H,6-10H2,(H,17,18) |
InChI Key |
WKHLVNQRMVMRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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